molecular formula C19H35NO2 B14352913 2-Cyanooctadecanoic acid CAS No. 94380-60-6

2-Cyanooctadecanoic acid

Cat. No.: B14352913
CAS No.: 94380-60-6
M. Wt: 309.5 g/mol
InChI Key: AHZRNZSJQJDAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanooctadecanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a nitrile group (-C≡N) attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyanooctadecanoic acid can be synthesized through several methods. One common approach involves the reaction of octadecanoic acid with a nitrile source under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the successful formation of the nitrile group. Another method involves the use of chloroacetate salts and sodium cyanide, followed by acidification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-Cyanooctadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

2-Cyanooctadecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic uses, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Cyanooctadecanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing cellular processes and signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Cyanoacetic acid: Contains a nitrile group and a carboxylic acid group, similar to 2-Cyanooctadecanoic acid.

    Octadecanoic acid: Lacks the nitrile group but shares the same carbon chain length.

    Ethyl cyanoacetate: Contains an ester group in addition to the nitrile group.

Properties

CAS No.

94380-60-6

Molecular Formula

C19H35NO2

Molecular Weight

309.5 g/mol

IUPAC Name

2-cyanooctadecanoic acid

InChI

InChI=1S/C19H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(17-20)19(21)22/h18H,2-16H2,1H3,(H,21,22)

InChI Key

AHZRNZSJQJDAQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C#N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.